molecular formula C13H11N3O B2552069 N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine CAS No. 106245-01-6

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine

Cat. No. B2552069
M. Wt: 225.251
InChI Key: ZGXPCCNQKMTRON-UHFFFAOYSA-N
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Patent
US04749702

Procedure details

A mixture of 4.5 parts of N-(4-pyridinylmethyl)-2-benzoxazolamine and 120 parts of methanol was hydrogenated at normal pressure at about 50° C. with 2 parts of rhodium-on-charcoal catalyst 5%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 4.6 parts of N-(4-piperidinylmethyl)-2-benzoxazolamine as an oily residue (intermediate 75).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
rhodium-on-charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][C:9]2[O:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:3][CH:2]=1.[H][H]>CO>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]2[O:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[N:13]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CNC=1OC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
rhodium-on-charcoal
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CNC=1OC2=C(N1)C=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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